molecular formula C10H14F2Si B8531813 (2,3-Difluoro-5-methylphenyl)trimethylsilane CAS No. 942143-14-8

(2,3-Difluoro-5-methylphenyl)trimethylsilane

Cat. No. B8531813
Key on ui cas rn: 942143-14-8
M. Wt: 200.30 g/mol
InChI Key: JVNYRUQQULEJMI-UHFFFAOYSA-N
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Patent
US08487108B2

Procedure details

To a solution of diisopropylamine (20.2 g, 0.2 mol) in THF (500 mL) cooled with an ice-water bath was added a solution of n-BuLi in hexane (2.5 M, 80 mL) dropwise for over 30 min. The mixture was stirred in the ice bath for 30 min then cooled to −78° C. A solution of 1,2-difluoro-4-methylbenzene (12.8 g, 0.1 mol) in THF (80 mL) was added dropwise, after 20-30 min, a solution of TMSCl (21.6 g, 0.2 mol) in THF (20 mL) was added dropwise. The mixture was stirred at −78° C. for 2-3 h. Sat. NH4Cl (300 mL) was added to the mixture, diluted with water (200 mL) and extracted with ether. The ether layer was washed with brine and dried over Na2SO4, the solvent was removed to give (2,3-difluoro-5-methylphenyl)trimethylsilane (26 g, 100%), which was used for the next step without purification. 1H NMR (CDCl3) δ 6.90 (m, 2H), 2.40 (s, 3H), 0.33 (s, 9H).
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12.8 g
Type
reactant
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Quantity
21.6 g
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
300 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[F:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][C:15]=1[F:21].[CH3:22][Si:23](Cl)([CH3:25])[CH3:24].[NH4+].[Cl-]>C1COCC1.CCCCCC.O>[F:13][C:14]1[C:15]([F:21])=[CH:16][C:17]([CH3:20])=[CH:18][C:19]=1[Si:23]([CH3:25])([CH3:24])[CH3:22] |f:4.5|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
80 mL
Type
solvent
Smiles
CCCCCC
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
12.8 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C)F
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
21.6 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
300 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 2-3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
product
Smiles
FC1=C(C=C(C=C1F)C)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 129.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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